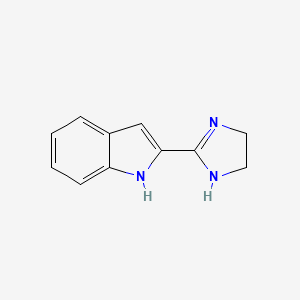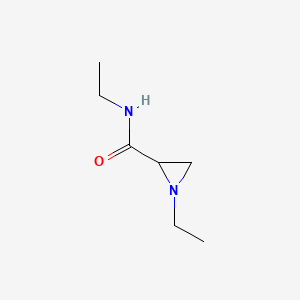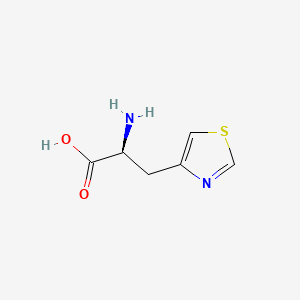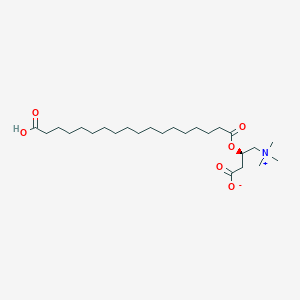
zirconium chloride hydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zirconium chloride hydroxide is a chemical compound with the formula ZrCl(OH). It is a versatile compound used in various industrial and scientific applications. This compound is known for its unique properties, including its ability to act as a catalyst and its role in the synthesis of other zirconium-based compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Zirconium chloride hydroxide can be synthesized through several methods. One common method involves the reaction of zirconium tetrachloride with water, resulting in the formation of this compound and hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound often involves the use of zirconium oxychloride as a precursor. The process includes dissolving zirconium oxychloride in water, followed by the addition of a base such as sodium hydroxide to precipitate zirconium hydroxide. The precipitate is then treated with hydrochloric acid to produce this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Zirconium chloride hydroxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form zirconium dioxide.
Reduction: It can be reduced to form zirconium metal.
Substitution: It can undergo substitution reactions with other halides or hydroxides.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxygen or other oxidizing agents at elevated temperatures.
Reduction: Often carried out using reducing agents such as hydrogen gas or carbon at high temperatures.
Substitution: Involves the use of other halides or hydroxides in aqueous or non-aqueous solutions.
Major Products:
Oxidation: Zirconium dioxide.
Reduction: Zirconium metal.
Substitution: Various zirconium halides or hydroxides depending on the reagents used.
Applications De Recherche Scientifique
Zirconium chloride hydroxide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Employed in the preparation of biocompatible materials for medical implants and prosthetics.
Medicine: Utilized in drug delivery systems and as an antimicrobial agent.
Industry: Applied in the production of ceramics, coatings, and as a precursor for other zirconium compounds.
Mécanisme D'action
The mechanism of action of zirconium chloride hydroxide involves its ability to act as a Lewis acid, facilitating various chemical reactions. It can coordinate with electron-rich species, thereby stabilizing transition states and lowering activation energies. This property makes it an effective catalyst in many organic and inorganic reactions .
Comparaison Avec Des Composés Similaires
Zirconium Oxychloride: Used in similar applications but has different solubility and reactivity properties.
Zirconium Hydroxide: Precursor to zirconium chloride hydroxide and used in similar applications.
Zirconium Tetrachloride: More reactive and used in different types of catalytic reactions.
Uniqueness: this compound is unique due to its balanced reactivity and stability, making it suitable for a wide range of applications. Its ability to act as both a precursor and a catalyst sets it apart from other zirconium compounds .
Propriétés
Numéro CAS |
10119-31-0 |
|---|---|
Formule moléculaire |
ClHOZr |
Poids moléculaire |
143.68 g/mol |
Nom IUPAC |
zirconium(2+);chloride;hydroxide |
InChI |
InChI=1S/ClH.H2O.Zr/h1H;1H2;/q;;+2/p-2 |
Clé InChI |
BLKLTTCUAPDQEG-UHFFFAOYSA-L |
SMILES canonique |
[OH-].[Cl-].[Zr+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











